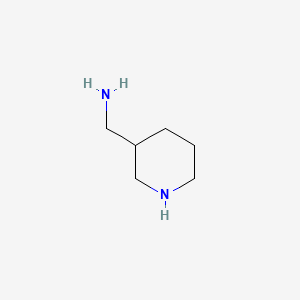

Piperidin-3-ylmethanamine

Overview

Description

Piperidin-3-ylmethanamine, also known as 3-piperidinylmethanamine, is a chemical compound with the molecular weight of 114.19 . It is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of orthogonally protected piperidin-3-ylmethanamine derivatives has been reported from commercially available nipecotamide, isonipecotamide, nipecotic acid, and isonipecotic acid .Molecular Structure Analysis

The molecular structure of Piperidin-3-ylmethanamine is represented by the InChI code1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2 . Chemical Reactions Analysis

While specific chemical reactions involving Piperidin-3-ylmethanamine are not detailed in the search results, it’s worth noting that piperidine derivatives are often involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

Piperidin-3-ylmethanamine is a solid at room temperature . It has a molecular weight of 114.19 and is stored at temperatures between 2-8°C .Scientific Research Applications

Phytochemistry and Biological Activities

Piper species, known for their rich content in essential oils and secondary metabolites, exhibit significant biological effects on human health. These species, including Piper nigrum, Piper betle, and Piper auritum, have been traditionally used to treat a variety of diseases, such as urological problems, skin, liver and stomach ailments. Their extracts demonstrate strong antioxidant activity, superior to synthetic antioxidants, and show antibacterial and antifungal activities against human pathogens. Furthermore, Piper species possess therapeutic potential against several chronic disorders, showcasing antiproliferative, anti-inflammatory, and neuropharmacological activities, which are critical for protection against chronic conditions (Salehi et al., 2019).

Piperine's Therapeutic Effects

Piperine, a major active principle in black pepper (Piper nigrum), exhibits diverse physiological effects. It enhances the digestive enzymes of the pancreas, improves digestive capacity, and significantly reduces gastrointestinal transit time. Piperine protects against oxidative damage by inhibiting free radicals and reactive oxygen species. It has also been shown to lower lipid peroxidation and beneficially influence antioxidant molecules and enzymes in oxidative stress situations. Its bioavailability enhancing property is particularly notable, making it a valuable compound in increasing the effectiveness of therapeutic drugs and phytochemicals (Srinivasan, 2007).

Anticonvulsant and Neuropharmacological Potential

Piperine and its derivatives have been investigated for their anticonvulsant properties. These compounds show major activity in modifying the maximal electroshock seizure pattern in animal tests, along with sedative-hypnotic, tranquilizing, and muscle-relaxing actions. Antiepilepsirine, a derivative of piperine, is being widely used in China for treating different types of epilepsy due to its effective anticonvulsant action (Pei, 1983).

Anticancer and Chemopreventive Activities

Piperine has been extensively studied for its anticancer properties. It exhibits antiproliferative activity and suppresses the self-renewal of cancer stem cells. By modulating cell cycle progression and exerting anti-apoptotic activity, piperine inhibits the proliferation and survival of various cancerous cell lines. Additionally, it has been found to inhibit invasion, metastasis, and angiogenesis, suggesting a comprehensive anticancer effect. Importantly, piperine shows selective cytotoxic activity against cancer cells, indicating its potential for safe therapeutic use (Manayi et al., 2017).

Safety and Hazards

Piperidin-3-ylmethanamine is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Piperidin-3-ylmethanamine are not detailed in the search results, it’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating ongoing interest and research in this field.

properties

IUPAC Name |

piperidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOVLZSJBYKHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945777 | |

| Record name | 1-(Piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-3-ylmethanamine | |

CAS RN |

23099-21-0 | |

| Record name | 3-(Aminomethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23099-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-3-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023099210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of a piperidin-3-ylmethanamine group impact the activity of ROCK inhibitors?

A: Research suggests that incorporating a piperidin-3-ylmethanamine group into the structure of certain ROCK inhibitors can significantly enhance their potency and selectivity. [] This modification was explored in the development of compound 58, which demonstrated these desirable properties as a dual ROCK inhibitor. [] The enhanced activity is likely due to specific interactions with residues like aspartic acid 176 and 218 in ROCK2, which are distinct from the corresponding glutamic acid residues in PKA. []

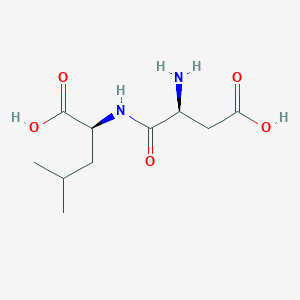

Q2: What synthetic routes are available for obtaining protected piperidin-3-ylmethanamine derivatives?

A: Two convenient methods have been developed for synthesizing protected piperidin-3-ylmethanamine derivatives. These methods utilize either isonipecotamide (I) or isonipecotic acid (VI) as starting materials. [] The choice of starting material and specific reaction conditions can influence the type and degree of protection achieved on the piperidin-3-ylmethanamine scaffold. []

Q3: What is the significance of obtaining cocrystal structures of lead compounds with their targets?

A: Obtaining cocrystal structures of lead compounds bound to their target proteins provides invaluable structural insights for drug discovery. [] In the case of ROCK inhibitors, cocrystal structures with ROCK1, ROCK2, and PKA allowed researchers to understand the binding mode of the inhibitors and identify key interactions. [] This information facilitated the rational design of analogs with improved potency and selectivity. For instance, the cocrystal structures revealed the preferred configuration at the central benzylic carbon to be (R), leading to the development of compound 16 with enhanced activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584707.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)